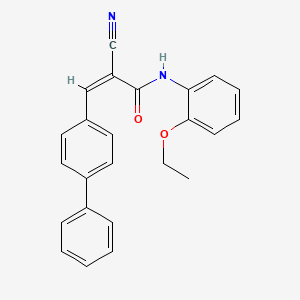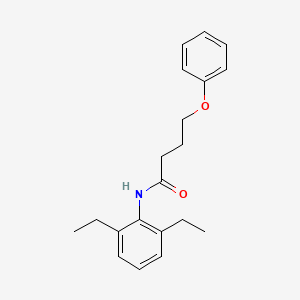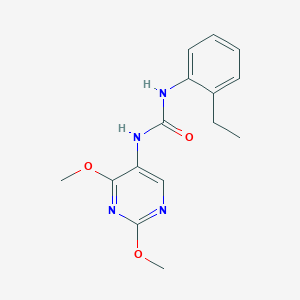
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, also known as DEPU, is a small molecule inhibitor that has been studied for its potential in cancer treatment. The compound is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR).
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
The research by Beijer et al. (1998) demonstrates the strong dimerization capabilities of ureidopyrimidones, including compounds similar to 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, through quadruple hydrogen bonding. This property is significant in the field of supramolecular chemistry for the development of new molecular assemblies and materials (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Corrosion Inhibition
Mistry et al. (2011) explored the use of triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. Their findings suggest that similar urea compounds, including those like 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, could be potential candidates for protecting metal surfaces from corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Crystallography
Jeon et al. (2015) conducted a study on the crystal structure of a sulfonylurea herbicide, revealing insights into molecular arrangements and interactions. This research is relevant for understanding the structural properties of related compounds, including 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea (Jeon, Kim, Kwon, & Kim, 2015).
Synthetic Chemistry
Thalluri et al. (2014) demonstrated the synthesis of ureas from carboxylic acids, highlighting the versatility of urea derivatives in chemical synthesis. This has implications for the synthesis and modification of compounds like 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea in laboratory settings (Thalluri, Manne, Dev, & Mandal, 2014).
Antioxidant Activity
Research by George et al. (2010) on the antioxidant activity of certain urea derivatives indicates that similar compounds, such as 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, could potentially possess antioxidant properties, beneficial in various biomedical applications (George, Sabitha, Kumar, & Ravi, 2010).
Herbicide Degradation
Saha and Kulshrestha (2002) explored the degradation of sulfosulfuron, a compound structurally related to 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, under various environmental conditions. Their findings contribute to the understanding of the environmental fate and degradation pathways of similar urea-based herbicides (Saha & Kulshrestha, 2002).
Propiedades
IUPAC Name |
1-(2,4-dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-4-10-7-5-6-8-11(10)17-14(20)18-12-9-16-15(22-3)19-13(12)21-2/h5-9H,4H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYMVSODEKVUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

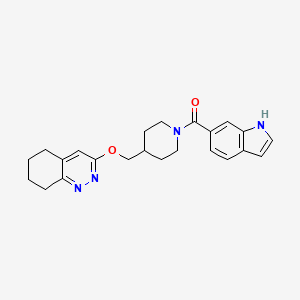
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2676700.png)
![5-[5-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2676701.png)
![4-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676703.png)


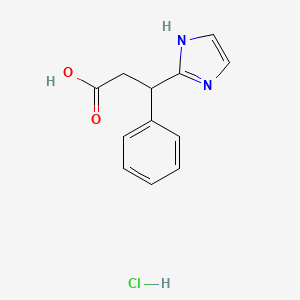

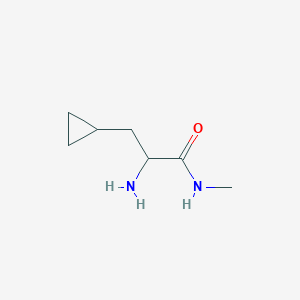
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2676714.png)

